molecular formula C6H16Si2 B157552 1,1,3,3-Tetramethyl-1,3-disilacyclobutane CAS No. 1627-98-1

1,1,3,3-Tetramethyl-1,3-disilacyclobutane

Cat. No. B157552
CAS RN: 1627-98-1
M. Wt: 144.36 g/mol
InChI Key: JKDNLUGVHCNUTB-UHFFFAOYSA-N
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Description

1,1,3,3-Tetramethyl-1,3-disilacyclobutane (TMDSCB) is a compound of interest in organosilicon chemistry due to its unique structure and reactivity. It is a cyclic molecule containing silicon atoms and has been the subject of various studies exploring its polymerization, reactivity, and molecular structure.

Synthesis Analysis

The synthesis of TMDSCB and its derivatives has been explored in several studies. For instance, the photocatalyzed ring-opening polymerization of TMDSCB using Pt(acac)2 as a catalyst has been reported, leading to high molecular weight polymers . Another study demonstrated the thermal transformation of a disilacyclobutane to a trisilacyclobutane, providing insights into the thermolysis process of such compounds . Additionally, the synthesis and reactivity of 2-Lithio-TMDSCB were investigated, revealing strain-assisted ring-opening processes .

Molecular Structure Analysis

The molecular structure of TMDSCB has been determined by gas-phase electron diffraction, revealing that the molecule exists in a puckered conformation with specific bond lengths and angles . This structural information is crucial for understanding the reactivity and properties of the molecule.

Chemical Reactions Analysis

TMDSCB undergoes various chemical reactions, including ring-opening processes when treated with different reagents. For example, reactions with phenyl- and methyllithium lead to the opening of the Si2C2 ring . The compound also participates in photoactivated telomerization with hydrosilanes, which can compete with hydrosilylation addition when olefins are present . Furthermore, the reactions of TMDSCB derivatives with halogens and hydrogen halides have been studied, highlighting the complexity of these processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of TMDSCB and its derivatives are influenced by their molecular structure. The synthesis of TMDSCB derivatives has led to compounds with varying properties, such as spontaneous polymerization and copolymerization, resulting in materials with different glass transition and melting temperatures . The oxidation behavior of TMDSCB derivatives has also been examined, showing resistance to reaction with singlet oxygen but susceptibility to oxidation of the Si-Si bond .

Scientific Research Applications

1. Chemical Vapor Deposition Process

1,1,3,3-Tetramethyl-1,3-disilacyclobutane (TMDSCB) has been studied in the context of the hot-wire chemical vapor deposition (HWCVD) process. During this process, TMDSCB decomposes on a tungsten filament to form methyl and 1,1,3-trimethyl-1,3-disilacyclobutane-1-yl radicals, leading to secondary reactions in the reactor. This decomposition and subsequent reactions are essential for understanding the gas-phase species produced in HWCVD (Tong & Shi, 2009).

2. Photoactivated Telomerization and Polymerization

TMDSCB undergoes photoactivated telomerization with hydrosilanes in the presence of Pt(acac)2. This process is significant in organosilicon chemistry, providing insights into the reactivity of TMDSCB under UV irradiation and its potential applications in the synthesis of organosilicon compounds (Wu, Malpert, Zang, & Neckers, 1999). Additionally, TMDSCB is involved in photocatalyzed ring-opening polymerization, leading to the formation of high molecular weight polymers, a process important for materials science (Wu & Neckers, 1999).

3. Structural and Spectroscopic Analysis

The structure of TMDSCB and its derivatives is a key area of research. Studies involving Raman and infrared spectroscopy have been conducted to determine the structural details of TMDSCB, providing valuable information for understanding its chemical behavior and properties (Schnöckel et al., 1985).

4. Organosilicon Chemistry

TMDSCB's reactivity in organosilicon chemistry has been explored extensively. Its reactions with various chemical agents result in ring-opened products, which are fundamental for developing new organosilicon compounds and understanding their reactivity patterns (Devine, Griffin, Haszeldine, Newlands, & Tipping, 1975).

5. Catalytic Systems and Polymer Formation

The role of TMDSCB in catalytic systems, especially in polymer formation, has been investigated. Its interaction with various group VIII metal compounds in the catalytic polymerization process illustrates its potential in creating high molecular-weight poly(dimethylsilmethylenes), a new type of rubber-like material (Bamford, Lovie, & Watt, 1966).

properties

IUPAC Name

1,1,3,3-tetramethyl-1,3-disiletane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16Si2/c1-7(2)5-8(3,4)6-7/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDNLUGVHCNUTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(C[Si](C1)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30029-85-7
Record name 1,3-Disilacyclobutane, 1,1,3,3-tetramethyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30029-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90167439
Record name 1,3-Disilacyclobutane, 1,1,3,3-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,3,3-Tetramethyl-1,3-disilacyclobutane

CAS RN

1627-98-1
Record name 1,3-Disilacyclobutane, 1,1,3,3-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001627981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Disilacyclobutane, 1,1,3,3-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,1,3,3-Tetramethyl-1,3-disilacyclobutane

Citations

For This Compound
317
Citations
AM Wrobel, W Stanczyk - Chemistry of materials, 1994 - ACS Publications
Plasma chemical vapor deposition (PCVD) using 1, 1, 3, 3-tetramethyl-l, 3-disilacyclobutane (DSCB) as a source compound for the formation of hydrogenated amorphous silicon-carbon …
Number of citations: 28 pubs.acs.org
D Seyferth, CJ Attridge - Journal of Organometallic Chemistry, 1970 - Elsevier
The reaction of bis(lithiomethyl)dimethylsilane with dimethyldichlorosilane in diethyl ether has served in the preparation of 1,1,3,3-tetramethyl-1,3-disilacyclobutane in 24% yield and 1,1,…
Number of citations: 19 www.sciencedirect.com
G Fritz, J Thomas - Journal of organometallic chemistry, 1984 - Elsevier
The reaction of Me 3 SiCCl 2 SiMe 2 Cl with LiBu in Et 2 O proceeds through the carbenoid Me 3 SiCCl(Li)SiMe 2 Cl (6a) to cis- and trans-2,4-dichloro-2,4-bis(trimethylsilyl)-1,1,3,3-…
Number of citations: 3 www.sciencedirect.com
N Auner, IMT Davidson, S Ijadi-Maghsoodi… - …, 1986 - ACS Publications
There has been considerable interest in the kinetics and mechanism of pyrolysis of silacyclobutanes. While 1, 1-dimethylsilacyclobutane is well-known to undergo pyrolysis cleanly to …
Number of citations: 35 pubs.acs.org
L Tong, YJ Shi - Thin Solid Films, 2009 - Elsevier
The gas-phase chemical species produced from both the direct decomposition of 1,1,3,3-tetramethyl-1,3-disilacyclobutane (TMDSCB) on a tungsten filament and the secondary …
Number of citations: 24 www.sciencedirect.com
VF Kalasinsky, S Pechsiri - The Journal of Physical Chemistry, 1982 - ACS Publications
Conclusions TCNE adsorbed from benzene on alumina vacuum dried at 20 C reacts with surface hydroxyls to form the tri-cyanovinyl alcohólate anion which is complexed to an …
Number of citations: 5 pubs.acs.org
VP Novikov, SA Tarasenko, S Samdal, Q Shen… - Journal of molecular …, 1999 - Elsevier
Gas electron diffraction data are applied to determine the geometrical parameters of the 1,1,3,3-tetramethyl-1,3-disilacyclobutane molecule using a dynamic model where the ring …
Number of citations: 8 www.sciencedirect.com
Q Shen, PG Apen, RL Hilderbrandt - Journal of molecular structure, 1991 - Elsevier
The molecular structures of 1,1-dimethylsilacyclobutane (DMSICB) and 1,1,3,3-tetramethyl-1,3-disilacyclobutane (TMDSICB) have been studied by gas-phase electron diffraction at …
Number of citations: 2 www.sciencedirect.com
AM Devine, PA Griffin, RN Haszeldine… - Journal of the …, 1975 - pubs.rsc.org
1,1,3,3-Tetramethyl-1,3-disilacyclobutane. (I), reacts with halogens, hydrogen halides, sulphuric acid, lithium tetrahydridoaluminate, phenyl-lithium, phenylmagnesium bromide, …
Number of citations: 2 pubs.rsc.org
VG Avakyan, SS Bukalov, RR Aysin, LA Leites - Organometallics, 2012 - ACS Publications
The structure of 1,1,2,2-tetramethyl-1,2-disilacyclobutane (1) has been investigated by experimental means, by Raman and IR spectra, and by quantum-chemical calculations at various …
Number of citations: 3 pubs.acs.org

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